

detailed protocol for ethyl benzimidate hydrochloride synthesis

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Compound of Interest

Compound Name: *Ethyl benzimidate*

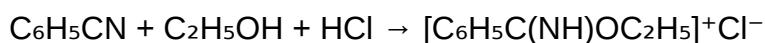
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An established and efficient method for synthesizing **ethyl benzimidate** hydrochloride is through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In this specific synthesis, benzonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride to yield the desired **ethyl benzimidate** hydrochloride, also known as a Pinner salt.^{[1][2]} This protocol provides a detailed procedure for this synthesis, tailored for researchers and professionals in chemical and drug development.

Reaction Scheme

The overall reaction for the synthesis of **ethyl benzimidate** hydrochloride is as follows:

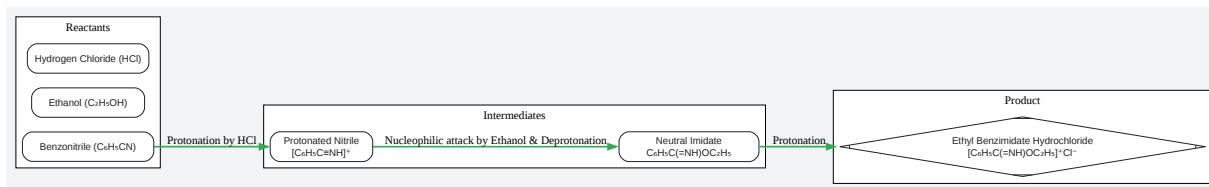


Mechanism of the Pinner Reaction

The Pinner reaction proceeds through an acid-catalyzed nucleophilic addition mechanism. The key steps are:

- Protonation of the Nitrile: The nitrogen atom of the benzonitrile is protonated by the strong acid (hydrogen chloride), which significantly increases the electrophilicity of the nitrile carbon.^[1]
- Nucleophilic Attack by Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated nitrile carbon.

- Deprotonation: A base, such as the chloride ion or another ethanol molecule, removes a proton from the oxygen of the attacking alcohol, leading to the formation of the neutral imidate.[1]
- Formation of the Pinner Salt: Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, **ethyl benzimidate** hydrochloride.[1]



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Caption: Mechanism of the Pinner reaction for **ethyl benzimidate** hydrochloride synthesis.

Experimental Protocol

This protocol details the synthesis of **ethyl benzimidate** hydrochloride from benzonitrile and ethanol. Anhydrous conditions are crucial for the success of this reaction to prevent the hydrolysis of the Pinner salt to an ester.[3]

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity (mol)	Quantity (g)	Quantity (mL)
Benzonitrile	C ₆ H ₅ CN	103.12	1.0	103.12	101.1
Anhydrous Ethanol	C ₂ H ₅ OH	46.07	4.0	184.28	233.6
Anhydrous Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	-	-	500
Hydrogen Chloride	HCl	36.46	Excess	-	-

Equipment

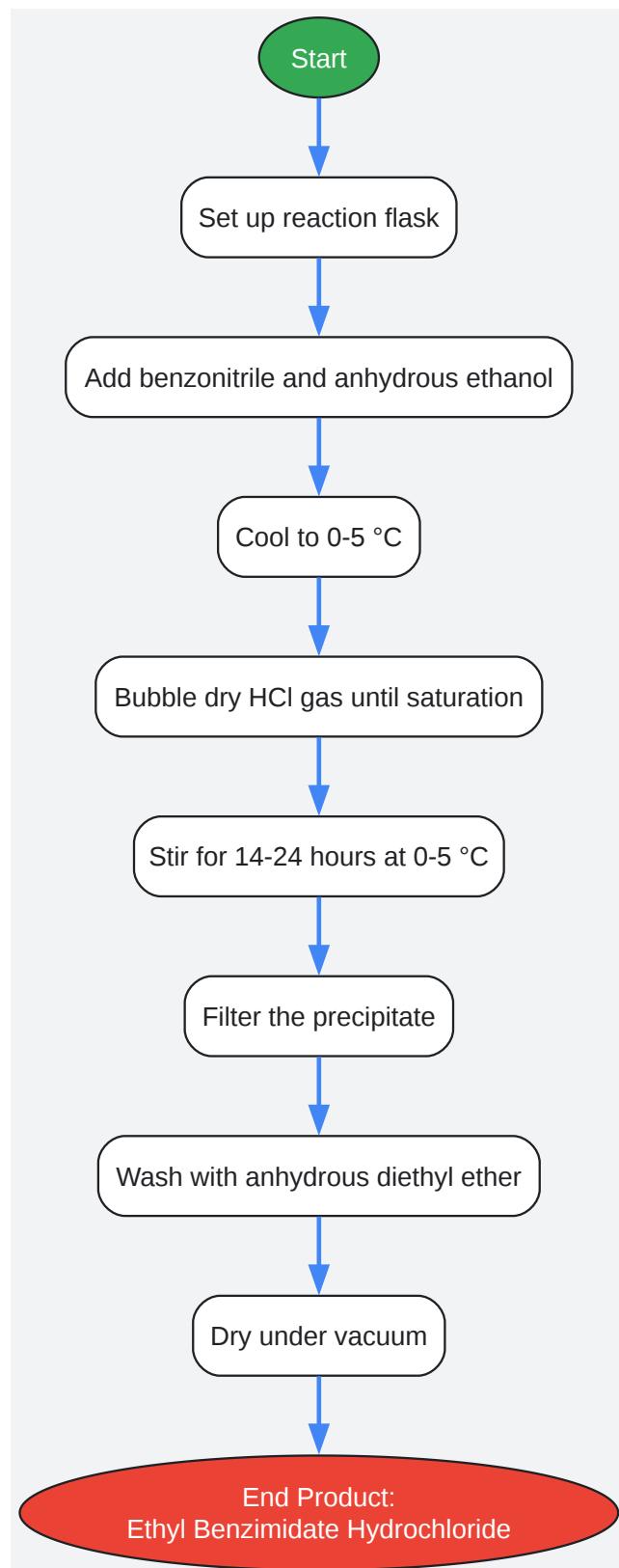
- 500 mL three-necked round-bottom flask
- Gas inlet tube
- Magnetic stirrer
- Drying tube (filled with calcium chloride)
- Ice bath
- Buchner funnel and flask
- Source of dry hydrogen chloride gas

Procedure

- Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube to protect the reaction from atmospheric moisture.
- Charging the Flask: In the flask, dissolve 103.12 g (1.0 mol) of benzonitrile in 184.28 g (4.0 mol) of anhydrous ethanol.[4]

- Cooling: Cool the solution to 0-5 °C in an ice bath.[5]
- Introduction of HCl Gas: Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature between 0-5 °C.[5][6] Continue the introduction of HCl until the solution is saturated.
- Reaction: Seal the flask and continue to stir the mixture in the ice bath. The **ethyl benzimidate** hydrochloride will begin to precipitate as a white solid. Allow the reaction to proceed for 14-24 hours at this temperature to ensure complete formation of the product.[1][4]
- Isolation of the Product: After the reaction is complete, collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid with two 250 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
- Drying: Dry the purified **ethyl benzimidate** hydrochloride in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅ or KOH) to obtain the final product.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **ethyl benzimidate** hydrochloride.

Product Characterization and Data

Property	Value
Chemical Formula	C ₉ H ₁₂ CINO ^[7]
Molecular Weight	185.65 g/mol ^[8]
Appearance	White to off-white crystalline solid ^[7]
Melting Point	~125 °C (decomposes) ^[8]
Theoretical Yield	185.65 g
Expected Yield	90-95% ^{[4][9]}

Safety Precautions

- This procedure should be carried out in a well-ventilated fume hood.
- Hydrogen chloride gas is corrosive and toxic. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Anhydrous reagents are sensitive to moisture. Ensure all glassware is thoroughly dried before use.
- Diethyl ether is highly flammable. Avoid open flames and sparks.

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